

comparison of 2,6-Dibromo-4-tert-butylphenol with other brominated phenols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dibromo-4-tert-butylphenol

Cat. No.: B1580580

[Get Quote](#)

An In-Depth Comparative Analysis of **2,6-Dibromo-4-tert-butylphenol** for Advanced Research Applications

Introduction: Navigating the Landscape of Brominated Phenols

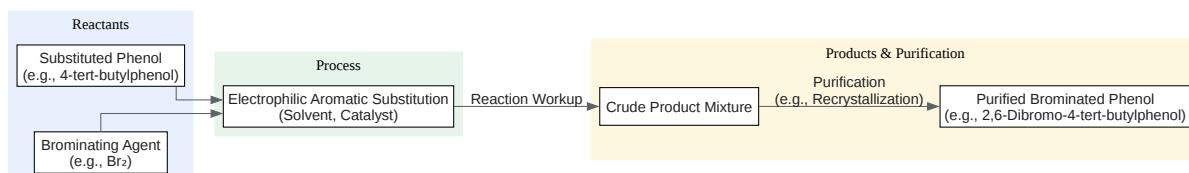
Brominated phenols represent a critical class of aromatic compounds utilized across a spectrum of industrial and research applications, from the synthesis of complex pharmaceuticals to the formulation of robust polymers.^{[1][2]} Their utility is dictated by the number and position of bromine substituents on the phenol ring, which profoundly influences their reactivity, biological activity, and physicochemical properties. This guide focuses on **2,6-Dibromo-4-tert-butylphenol** (DBBP), a sterically hindered phenol, and provides a comprehensive comparison with other key brominated phenols such as 4-Bromophenol, 2,4-Dibromophenol, and 2,4,6-Tribromophenol (TBP).

For researchers, scientists, and drug development professionals, selecting the appropriate brominated phenol is a critical decision. This guide moves beyond a simple cataloging of properties to explain the causal relationships between molecular structure and functional performance. We will delve into comparative experimental data, outline validated protocols, and provide expert insights to support the rational selection of these versatile chemical building blocks.

Physicochemical Properties: A Foundation for Application

The structure of a brominated phenol directly dictates its physical behavior, including its melting point, solubility, and partitioning behavior. These parameters are fundamental for designing reaction conditions, purification strategies, and understanding environmental fate.^{[3][4]} The defining feature of **2,6-Dibromo-4-tert-butylphenol** is the presence of a bulky tert-butyl group at the para position and two bromine atoms ortho to the hydroxyl group. This unique substitution pattern imparts significant steric hindrance around the phenolic hydroxyl group, which, as we will see, is a key determinant of its reactivity and antioxidant capability.

Table 1: Comparative Physicochemical Properties of Selected Brominated Phenols


Property	2,6-Dibromo-4-tert-butylphenol	4-Bromophenol	2,4-Dibromophenol	2,4,6-Tribromophenol
CAS Number	98-22-6 ^[5]	106-41-2 ^[6]	615-58-7	118-79-6 ^[7]
Molecular Formula	C ₁₀ H ₁₂ Br ₂ O ^[5]	C ₆ H ₅ BrO ^[6]	C ₆ H ₄ Br ₂ O	C ₆ H ₃ Br ₃ O ^[7]
Molecular Weight	308.01 g/mol ^[5]	173.01 g/mol ^[6]	251.90 g/mol	330.80 g/mol ^[7]
Appearance	White to off-white crystalline solid ^{[8][9]}	White to off-white crystalline solid ^[6]	Crystalline solid	White needles or prisms ^[7]
Melting Point	70-71 °C ^[8]	63-67 °C ^{[6][10]}	37-40 °C	95.5 °C ^[7]
Boiling Point	256 °C ^[8]	236-238 °C ^[6]	235 °C	244 °C ^[7]
Water Solubility	Low	Slightly soluble ^[6]	Low	Slightly soluble (59-61 mg/L) ^[7]
log K _{ow} (Octanol/Water)	4.6 (Computed) ^[5]	2.59 ^[10]	3.33 (Predicted)	3.79 (Predicted)

Data compiled from various sources.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) Computed/predicted values are estimates and may vary.

The data clearly shows that increasing bromination generally increases molecular weight and melting point, with TBP being the highest. The bulky tert-butyl group in DBBP results in a significantly higher lipophilicity (log Kow) compared to other di- and tri-brominated phenols, influencing its solubility in organic solvents and its potential for bioaccumulation.

Synthesis Overview: Electrophilic Bromination

The industrial synthesis of brominated phenols is typically achieved through the electrophilic bromination of the corresponding phenol precursor.[\[11\]](#) The choice of solvent, catalyst, and reaction conditions allows for control over the degree and regioselectivity of bromination. For **2,6-Dibromo-4-tert-butylphenol**, the synthesis starts with 4-tert-butylphenol, where the bulky alkyl group directs the incoming bromine atoms to the ortho positions.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of brominated phenols.

Comparative Performance in Key Applications As a Chemical Intermediate: The Role of Steric Hindrance

2,6-Dibromo-4-tert-butylphenol is a valuable intermediate in organic synthesis, particularly for creating more complex molecules via reactions at the hydroxyl group or through cross-coupling reactions at the carbon-bromine bonds.[9][11]

- Comparison: Compared to less hindered phenols like 4-bromophenol or 2,4-dibromophenol, the reactivity of the hydroxyl group in DBBP is significantly modulated. The two ortho-bromo substituents and the para-tert-butyl group create a sterically crowded environment. This can be advantageous for achieving selectivity in reactions, preventing undesired side reactions such as etherification. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), the electronic and steric properties of DBBP can lead to different reaction kinetics and product yields compared to 2,4,6-TBP, which has three electron-withdrawing bromine atoms and less steric bulk at the para position.

As an Antioxidant: Stability and Radical Scavenging

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[12][13][14]

- Mechanism of Action: The antioxidant activity of phenols like DBBP proceeds primarily through a Hydrogen Atom Transfer (HAT) mechanism. The ease of this donation is determined by the O-H Bond Dissociation Enthalpy (BDE).
- Comparison: While many phenols are effective antioxidants, their utility can be limited by the formation of unstable phenoxy radicals that can participate in undesirable secondary reactions. The key advantage of **2,6-Dibromo-4-tert-butylphenol** lies in the stability of the phenoxy radical it forms upon hydrogen donation. The bulky ortho substituents (bromine atoms) and the para-tert-butyl group sterically shield the radical oxygen, preventing dimerization and other degradation pathways. This makes DBBP a highly effective and non-staining antioxidant for stabilizing polymers, oils, and other materials against oxidative degradation.[15][16] In contrast, less substituted phenols like 4-bromophenol can form colored byproducts, making them unsuitable for applications where color stability is critical.

As a Biocide: Antimicrobial and Antifungal Activity

Many brominated phenols exhibit potent biological activity, including antimicrobial and antifungal properties.[8] 2,4,6-TBP, for instance, has been widely used as a wood preservative

due to its antifungal effects.[1][7][17]

- Comparison: **2,6-Dibromo-4-tert-butylphenol** is also utilized as a biocide to inhibit the growth of bacteria, fungi, and algae in various industrial settings, including water treatment, textiles, and agriculture.[8] The specific efficacy against different microbial strains can vary between brominated phenols. The lipophilicity of DBBP (high log K_{ow}) may enhance its ability to penetrate microbial cell membranes compared to more water-soluble analogs. However, 2,4,6-TBP is often considered a broader-spectrum biocide, though its environmental persistence and toxicity are of greater concern.

Experimental Protocol: Assessing Antioxidant Activity via DPPH Assay

To provide a tangible method for comparison, this section details a standardized protocol for evaluating the radical scavenging activity of brominated phenols using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This assay is based on the reduction of the stable DPPH radical (purple) to the non-radical DPPH-H (yellow) by an antioxidant, with the change in absorbance measured spectrophotometrically.

Objective: To quantitatively compare the free radical scavenging capacity of **2,6-Dibromo-4-tert-butylphenol** against other brominated phenols.

Materials:

- **2,6-Dibromo-4-tert-butylphenol**
- Comparative brominated phenols (e.g., 2,4,6-TBP, 4-Bromophenol)
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol (spectroscopic grade)
- 96-well microplate
- Microplate reader (capable of reading absorbance at ~517 nm)
- Positive control (e.g., Butylated Hydroxytoluene - BHT, Ascorbic Acid)

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
- Preparation of Test Compound Stock Solutions: Prepare 1 mg/mL stock solutions of each brominated phenol and the positive control in methanol.
- Serial Dilutions: Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
- Assay Protocol: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the various concentrations of the test compounds, positive control, or methanol (as a blank) to the respective wells. c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
 - $$\% \text{ Scavenging} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$$
 - Where A_{control} is the absorbance of the DPPH solution with methanol, and A_{sample} is the absorbance of the DPPH solution with the test compound.
- Data Analysis: Plot the % scavenging activity against the concentration of each compound to determine the IC_{50} value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC_{50} value indicates higher antioxidant activity.

Toxicological and Environmental Profile

The toxicological profile of brominated phenols is a critical consideration for their application, particularly in materials that may come into contact with humans or the environment. Generally, the toxicity of brominated phenols tends to increase with the number of bromine atoms.[\[17\]](#)[\[18\]](#)

- 2,4,6-Tribromophenol (TBP): Has been more extensively studied than many other bromophenols and is often reported to be more toxic than dibromophenol isomers.[\[17\]](#)[\[18\]](#) It

can disturb the thyroid hormone system and has been detected in various environmental and human samples.[17][19]

- Dibromophenols (DBPs): Isomers like 2,4-DBP and 2,6-DBP have also been shown to have toxic effects, including the disruption of cellular Ca^{2+} signaling.[17]
- **2,6-Dibromo-4-tert-butylphenol** (DBBP): Specific toxicological data for DBBP is less abundant in publicly available literature compared to TBP. However, its high lipophilicity suggests a potential for bioaccumulation. As with all chemical reagents, it should be handled with appropriate safety precautions as outlined in its Safety Data Sheet (SDS).[20]

The European Food Safety Authority (EFSA) periodically reviews the risks associated with brominated phenols in food, highlighting the need for more comprehensive toxicological data for many compounds in this class.[21]

Conclusion: Strategic Selection of a Brominated Phenol

The choice between **2,6-Dibromo-4-tert-butylphenol** and other brominated phenols is fundamentally a decision based on the desired balance of reactivity, stability, and biological activity.

- Choose **2,6-Dibromo-4-tert-butylphenol** when:
 - High antioxidant stability is paramount: Its sterically hindered structure provides excellent, non-staining protection against oxidation, making it superior for stabilizing polymers and organic materials where color integrity is crucial.
 - Selective reactivity is needed: The crowded environment around the hydroxyl group allows for controlled reactions, making it a strategic choice as a chemical intermediate for complex syntheses.
 - Lipophilicity is an advantage: For applications requiring solubility in nonpolar media or interaction with lipid membranes (e.g., certain biocidal formulations).
- Consider alternatives like 2,4,6-Tribromophenol or 2,4-Dibromophenol when:

- Broader or different biocidal activity is required: TBP has a long history of use as a broad-spectrum wood preservative and fungicide.
- Higher reactivity at multiple ring positions is desired: The multiple bromine substituents on TBP and 2,4-DBP offer more sites for subsequent chemical modifications like cross-coupling reactions.
- Steric hindrance is undesirable: For reactions where unhindered access to the hydroxyl group is necessary.

Ultimately, **2,6-Dibromo-4-tert-butylphenol** distinguishes itself through the strategic placement of its bulky tert-butyl group and ortho-bromo atoms. This unique structure provides a powerful combination of stability and controlled reactivity, making it an indispensable tool for researchers and developers in a wide range of advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-Dibromo-4-tert-butylphenol | C10H12Br2O | CID 252518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 7. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]
- 8. lookchem.com [lookchem.com]
- 9. CAS 98-22-6: 2,6-dibromo-4-tert-butylphenol | CymitQuimica [cymitquimica.com]

- 10. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 16. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acute Toxicities of Bromophenols to Alga and Daphnia: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. A review on environmental occurrence, toxic effects and transformation of man-made bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2,6-DIBROMO-4-TERT-BUTYL-PHENOL - Safety Data Sheet [chemicalbook.com]
- 21. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- To cite this document: BenchChem. [comparison of 2,6-Dibromo-4-tert-butylphenol with other brominated phenols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580580#comparison-of-2-6-dibromo-4-tert-butylphenol-with-other-brominated-phenols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com